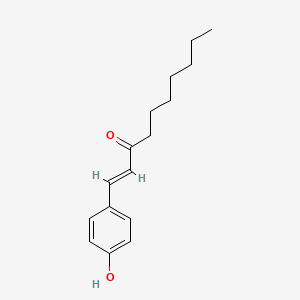

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dec-1-en-3-one backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable alkene.

Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and the alkene under basic conditions to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a saturated alcohol.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism by which (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes.

Comparación Con Compuestos Similares

Similar Compounds

(E)-1-(4-Hydroxyphenyl)but-1-en-3-one: A shorter-chain analog with similar chemical properties.

(E)-1-(4-Hydroxyphenyl)hex-1-en-3-one: Another analog with a different chain length.

(E)-1-(4-Hydroxyphenyl)oct-1-en-3-one: A compound with a longer chain, affecting its physical and chemical properties.

Uniqueness

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one is unique due to its specific chain length and the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, a phenolic compound derived from the roots of Alpinia galanga, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

The compound exhibits a wide range of biological activities, including:

- Antimicrobial Properties : Effective against various pathogens, including bacteria and viruses.

- Anticancer Activity : Induces apoptosis in cancer cells and inhibits cell proliferation.

- Anti-inflammatory Effects : Modulates inflammatory pathways and reduces cytokine production.

- Neuroprotective Effects : Influences neuronal signaling pathways, potentially offering protection against neurodegenerative diseases.

Key Biological Pathways

The biological activities of this compound are mediated through several signaling pathways:

- NF-κB Pathway : Inhibition of this pathway can reduce inflammation and cancer cell survival.

- PI3K/Akt/mTOR Pathway : Involved in cell growth and survival; modulation can impact cancer therapy outcomes.

- MAPK/ERK Pathway : Plays a crucial role in cell proliferation and differentiation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria, fungi, and viruses |

| Anticancer | Induces apoptosis; inhibits tumor growth |

| Anti-inflammatory | Reduces cytokine levels; modulates immune response |

| Neuroprotective | Protects neurons; may prevent neurodegeneration |

Antimicrobial Efficacy

A study indicated that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Potential

Research published in MDPI highlighted that the compound showed cytotoxic effects on various cancer cell lines, including:

- A549 (Lung Cancer) : IC50 value indicating effective inhibition of cell growth.

- HL-60 (Leukemia) : Induction of apoptosis through the activation of caspases.

Neuroprotective Effects

In vitro studies revealed that this compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzyme activity.

Research Findings

Recent investigations have provided insights into the pharmacological potential of this compound:

- Anti-infection Properties : The compound has shown efficacy against a range of viral infections, including HIV and influenza viruses. Its antiviral mechanism involves inhibiting viral replication at multiple stages.

- Cell Cycle Regulation : Studies suggest that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby preventing further proliferation.

- Epigenetic Modulation : The compound may influence gene expression through epigenetic mechanisms, impacting processes such as inflammation and tumorigenesis.

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)dec-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHSLMUZKCDEDD-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)/C=C/C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.